cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]
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Overview
Description
Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] is a cyclic peptide composed of alternating residues of DL-OVal and N-methylphenylalanine. This compound belongs to the class of depsipeptides, which are characterized by the presence of ester bonds in addition to amide bonds. Depsipeptides have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The ester bonds are formed through the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the assembly of the linear peptide, cyclization is achieved by removing the protecting groups and cleaving the peptide from the resin .
Industrial Production Methods
Industrial production of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced amide or ester bonds .
Scientific Research Applications
Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in targeting specific cellular pathways.
Industry: Utilized in the development of novel materials and drug delivery systems
Mechanism of Action
The mechanism of action of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. Additionally, it can disrupt cellular membranes, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Phe-Pro): Another cyclic peptide with similar structural features but different biological activities.
Cyclo(Leu-Pro): Known for its antimicrobial properties.
Cyclo(Val-Pro): Studied for its potential in cancer therapy
Uniqueness
Cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] is unique due to its specific sequence and the presence of N-methylphenylalanine residues, which confer distinct conformational and biological properties. Its ability to form stable cyclic structures and interact with various molecular targets makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C45H57N3O9 |
---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(3S,9S,15S)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37?,38?,39?/m0/s1 |
InChI Key |
GYSCAQFHASJXRS-ABKJGVMTSA-N |
Isomeric SMILES |
CC(C)C1C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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